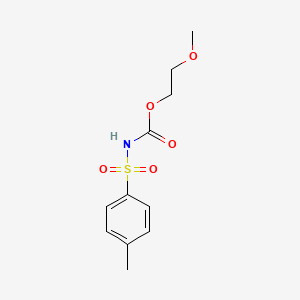
Tosulur
Descripción general
Descripción
Tosulur is a naturally occurring compound found in the bark of the tree Salix alba, commonly known as white willow. It is a polyphenol derived from the bark of the willow tree that has been used for centuries as a medicinal remedy. Tosulur has a wide range of potential therapeutic effects, including anti-inflammatory, analgesic, and anti-tumor properties. It is also believed to be beneficial for cardiovascular health, diabetes, and other health conditions.
Mecanismo De Acción
The exact mechanism of action of tosulur is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, tosulur is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
Tosulur has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has also been shown to have anti-tumor properties. It has been shown to have antioxidant, anti-apoptotic, and anti-angiogenic effects. It has also been shown to modulate the immune system and to have beneficial effects on cardiovascular health and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tosulur has several advantages for use in laboratory experiments. It is a natural compound that is easily synthesized, and it has a wide range of potential therapeutic effects. However, there are some limitations to its use in laboratory experiments. It is not always possible to accurately measure the dose of tosulur used in experiments, and it may interact with other compounds, which can complicate the results.
Direcciones Futuras
There is still much to be learned about the therapeutic potential of tosulur. Future research should focus on further elucidating the mechanism of action of tosulur, as well as exploring its potential for use in the treatment of various diseases. Additionally, further research should be conducted to determine the optimal dose and administration of tosulur for therapeutic benefit. Additionally, research should be conducted to explore the potential for tosulur to interact with other compounds, as well as its potential for adverse effects. Finally, further research should be conducted to explore the potential for tosulur to be used in combination with other compounds for greater therapeutic benefit.
Aplicaciones Científicas De Investigación
Tosulur has been studied extensively in laboratory and animal studies. Its anti-inflammatory, analgesic, and anti-tumor properties have been demonstrated in a variety of models. Additionally, it has been shown to have beneficial effects on cardiovascular health, diabetes, and other health conditions.
Propiedades
IUPAC Name |
2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-9-3-5-10(6-4-9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSDDQJZWHYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236107 | |
| Record name | Tosulur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosulur | |
CAS RN |
87051-13-6 | |
| Record name | Tosulur [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosulur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSULUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04MF82GW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





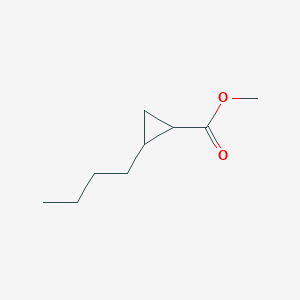
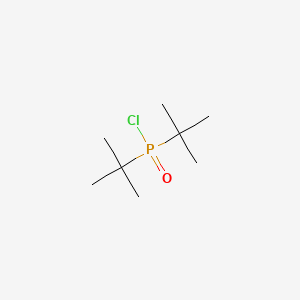

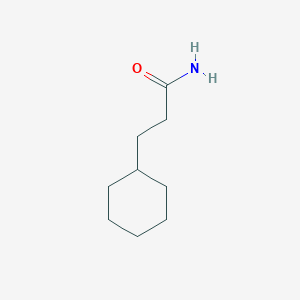

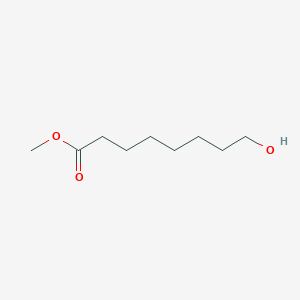

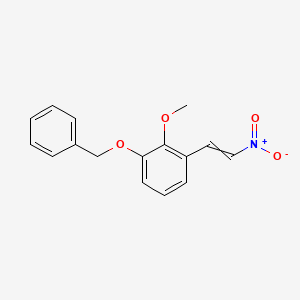

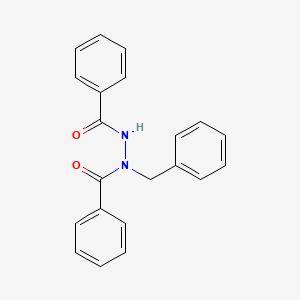
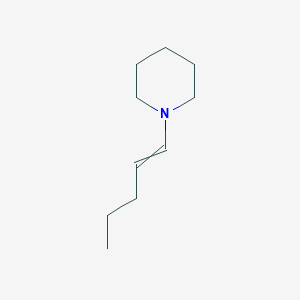
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)